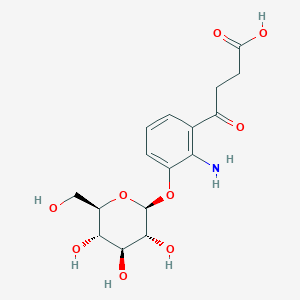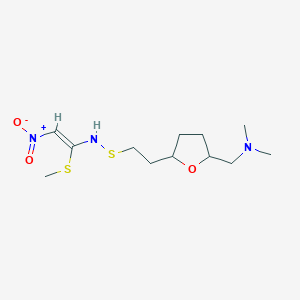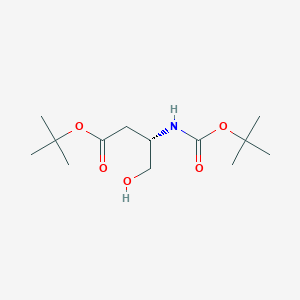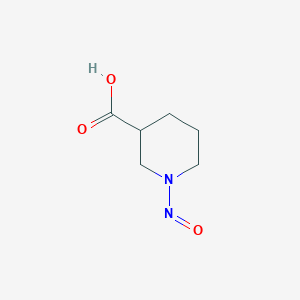
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
Übersicht
Beschreibung
The compound 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound with potential applications in various chemical reactions due to its bifunctional nature and the presence of chloromethyl groups. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its behavior and properties.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a related chloromercurio compound with methylmagnesium chloride . These methods suggest that the synthesis of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene could also be performed through nucleophilic substitution, potentially using a suitable dihalogenated precursor and a chloromethylating agent.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphinated derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around the phosphorus atoms . The structure of 1,2,4,5-tetrafluorobenzene was studied by electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . These techniques could be applied to determine the molecular structure of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene and assess the influence of the chloromethyl groups on the overall geometry.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. The bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene forms adducts with electron-rich molecules, such as benzaldehyde, through Hg-O bond formation . The dimagnesiated derivative of a related compound was characterized by reactions such as hydrolysis, halogenation, and treatment with allyl bromide . These studies indicate that 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene could also engage in reactions with nucleophiles, potentially leading to the formation of various adducts or derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their substituents. For instance, fluorinated polyimides based on a related diamine monomer exhibited good solubility, low color intensity, and high thermal stability . The presence of fluorine atoms typically affects properties such as dielectric constants and moisture absorption. The bidentate Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene was used to template the assembly of an internally Lewis acidic microporous solid . These findings suggest that 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene may also display unique physical and chemical properties, such as high reactivity towards nucleophiles, potential for forming supramolecular structures, and thermal stability, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene has been utilized in the synthesis of various fluorinated compounds. For example, it has been used in the preparation of selectively fluorinated and non-fluorinated rigid rods, contributing to studies on UV-Vis absorption, fluorescence spectra, and crystal structures of these compounds (Fasina et al., 2004).
Metal-Organic Frameworks (MOFs)
This compound plays a critical role in the construction of metal-organic frameworks (MOFs). It has been applied in coordinating with various metal ions to create novel MOF structures, significantly impacting the study of their crystal structures and bactericidal activities (Zhang et al., 2014).
Mediator or Catalyst in Organic Chemistry
In the field of organic chemistry, the compound has served as a mediator or catalyst. It is involved in various functionalizations of organic compounds, including iodination, bromination, and chlorination processes (Stavber & Zupan, 2005).
Supramolecular Frameworks
The compound has been instrumental in creating supramolecular frameworks. Studies have been conducted on its interaction with benzene, leading to the development of frameworks based on specific intermolecular interactions (Gardinier & Gabbaï, 2000).
Synthesis of Electron-Poor Linkers
It has been used in the synthesis of functional 2,3,5,6-tetrafluoro-p-phenylenebis(phosphanes), which are important for creating linear phosphorus-based conjugated systems incorporating electron-deficient aryl moieties (Orthaber et al., 2010).
Rhodium-Catalyzed Substitution Reaction
The compound is involved in rhodium-catalyzed substitution reactions with disulfides, playing a crucial role in the polyarylthiolation of polyfluorobenzenes (Arisawa et al., 2008).
Eigenschaften
IUPAC Name |
1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUAASLFNKTIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CCl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373495 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
CAS RN |
131803-37-7 | |
| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 131803-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






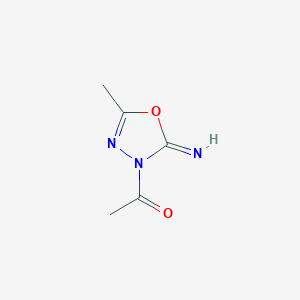
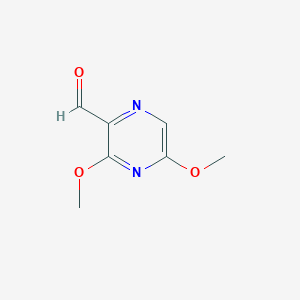
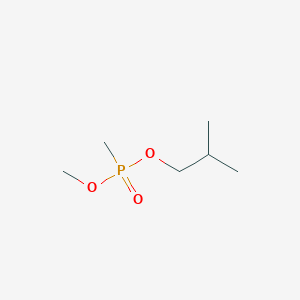
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
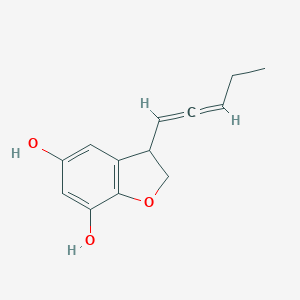
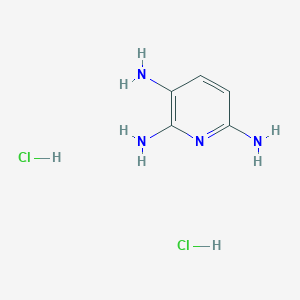
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
